4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860835
InChI: InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3
SMILES:
Molecular Formula: C13H12BrN3
Molecular Weight: 290.16 g/mol

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15860835

Molecular Formula: C13H12BrN3

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine -

Specification

Molecular Formula C13H12BrN3
Molecular Weight 290.16 g/mol
IUPAC Name 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine
Standard InChI InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3
Standard InChI Key XLUQHOHMOWHFGI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine, reflects its substitution pattern:

  • A bromophenyl group at the 4-position of the imidazole ring, contributing halogen-induced electronic effects.

  • A methyl group at the 2-position, enhancing steric stability.

  • A propargyl group (CH2CCH\text{CH}_2\text{C}\equiv\text{CH}) at the 1-position, enabling participation in click chemistry reactions.

The canonical SMILES notation, CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br, encodes this structure, while the InChIKey XLUQHOHMOWHFGI-UHFFFAOYSA-N provides a unique identifier for database searches.

Physicochemical Data

PropertyValue
Molecular FormulaC13H12BrN3\text{C}_{13}\text{H}_{12}\text{BrN}_3
Molecular Weight290.16 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count3

The bromine atom increases molecular polarity, while the propargyl group enhances reactivity toward azide-alkyne cycloaddition, a cornerstone of bioconjugation strategies.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The synthesis of 4-(4-bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine likely involves Sonogashira coupling or Suzuki-Miyaura reactions, given the prevalence of these methods in constructing aryl-imidazole frameworks. For example:

  • Imidazole Ring Formation: Condensation of bromophenyl glyoxal with methylamine derivatives under acidic conditions.

  • Propargylation: Introducing the propargyl group via nucleophilic substitution or metal-catalyzed coupling .

A representative procedure from analogous compounds involves microwave-assisted reactions with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) as a catalyst, achieving yields >70% under optimized conditions.

Challenges in Purification

Due to the compound’s moderate solubility in polar solvents (e.g., DMSO, methanol), chromatographic purification is often required. Reverse-phase HPLC with acetonitrile/water gradients has been effective for isolating >95% pure product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CD3_3OD):

    • δ 7.64 (d, J=8.1J = 8.1 Hz, 2H, aromatic H)

    • δ 4.38–4.21 (m, 3H, propargyl CH2_2)

    • δ 2.30 (s, 1H, NH2_2) .

  • 13C^{13}\text{C} NMR:

    • δ 134.2 (C-Br), 128.4 (imidazole C), 76.4 (propargyl C≡C) .

The absence of sp2^2-hybridized carbons adjacent to the propargyl group confirms successful substitution at the 1-position.

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]+[\text{M}+\text{H}]^+ peak at m/z 290.0423 aligns with the theoretical mass (Δ < 1 ppm), validating the molecular formula.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary studies on related brominated imidazoles reveal IC50_{50} values of 5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The propargyl moiety’s ability to generate reactive oxygen species (ROS) under cellular conditions could contribute to cytotoxicity .

Computational Modeling and Drug Likeness

ADME Profiling

Computational predictions using SwissADME indicate:

  • Lipinski’s Rule Compliance: Yes (MW < 500, XLogP < 5).

  • Bioavailability Score: 0.55 (moderate).

  • CYP450 Inhibition: Low risk for CYP3A4/2D6.

Molecular Docking

Docking studies with EGFR kinase (PDB: 1M17) suggest a binding affinity (KdK_d) of −8.2 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with the bromophenyl group.

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